molecular formula C8H11BrN2 B598039 5-bromo-N-ethyl-N-methylpyridin-2-amine CAS No. 1197294-56-6

5-bromo-N-ethyl-N-methylpyridin-2-amine

Cat. No. B598039
CAS RN: 1197294-56-6
M. Wt: 215.094
InChI Key: SCGQKVZZOLPQBR-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1197294-56-6 . It has a molecular weight of 215.09 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound were not found in the search results. For a detailed analysis of the chemical reactions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.09 . It is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

Applications in Environmental and Health Safety

  • Biogenic Amines in Food Safety : Studies have focused on the role of biogenic amines in food safety, particularly in fish, where they are considered in the context of intoxication, spoilage, and the formation of nitrosamines. These studies highlight the significance of biogenic amines in determining food quality and safety, with implications for regulatory standards and public health (Bulushi et al., 2009).

Advanced Oxidation Processes for Environmental Remediation

  • Degradation of Nitrogen-Containing Hazardous Compounds : Research on advanced oxidation processes (AOPs) emphasizes their efficacy in degrading recalcitrant nitrogen-containing compounds, including amines and azo dyes, in environmental matrices. This work underscores the potential of AOPs in mitigating environmental pollution by efficiently breaking down complex organic pollutants (Bhat & Gogate, 2021).

Biomedical Research and Drug Development

  • Carcinogen Metabolites in Tobacco Research : Investigations into human urinary carcinogen metabolites offer insights into the connections between tobacco use and cancer. These studies identify specific nitrosamines and their metabolites as biomarkers, which are crucial for understanding carcinogenic exposure and risk, potentially guiding therapeutic and preventive strategies in oncology (Hecht, 2002).

Surface Chemistry and Material Science

  • Amine-Functionalized Materials for CO2 Capture : Research on amine-functionalized metal–organic frameworks (MOFs) has been directed towards their application in CO2 capture and separation technologies. These materials exhibit strong interactions with CO2, attributed to the basic nature of amine groups, making them promising candidates for addressing climate change and energy sustainability challenges (Lin, Kong, & Chen, 2016).

Analytical Chemistry

  • Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction, crucial for the analysis of amino acids, peptides, and proteins, serves as a foundational technique in both agricultural and biomedical sciences. This review highlights its applications across various fields, demonstrating the versatility and importance of amino acid analysis in scientific research (Friedman, 2004).

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-N-methylpyridin-2-amine is not specified in the search results. For a detailed understanding of its mechanism of action, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .

Safety and Hazards

The safety information for 5-bromo-N-ethyl-N-methylpyridin-2-amine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety and hazard information .

Future Directions

The future directions for the use and study of 5-bromo-N-ethyl-N-methylpyridin-2-amine are not specified in the search results. For insights into potential future directions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .

properties

IUPAC Name

5-bromo-N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQKVZZOLPQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene (293 mg, 0.51 mmol), tris(dibenzylideneacetone)dipalladium (0)-chloroform adduct (174 mg, 0.17 mmol), sodium t-butoxide (974 mg, 10.0 mmol), 2,5-dibromopyridine (2.0 g, 8.44 mmol) and anhydrous toluene (30 ml) was added N-methylethylamine (1.09 ml, 12.7 mmol). The mixture was heated to 70° C., and the mixture was stirred for 3 hrs. The reaction mixture was cooled to room temperature, ethyl acetate was added, and the mixture was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:19) to give 5-bromo-N-ethyl-N-methylpyridin-2-amine (1.21 g, yield 66%) as a yellow oil.
[Compound]
Name
4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
174 mg
Type
catalyst
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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